Cas no 2171874-67-0 (9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro5.5undecane)

9,9-Dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro[5.5]undecane is a spirocyclic compound featuring a unique heterocyclic framework combining oxygen and nitrogen within a rigid spiro structure. The thiophene moiety enhances its potential as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its spirocyclic core offers steric hindrance and conformational stability, which may improve selectivity in catalytic or binding applications. The dimethyl substitution at the 9-position further contributes to its lipophilicity, potentially influencing solubility and bioavailability. This compound’s structural complexity makes it valuable for exploring novel bioactive molecules or functional materials, with applications in medicinal chemistry and material science.
9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro5.5undecane structure
2171874-67-0 structure
Product name:9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro5.5undecane
CAS No:2171874-67-0
MF:C15H23NOS
MW:265.414222955704
CID:5567413
PubChem ID:165593422

9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro5.5undecane Chemical and Physical Properties

Names and Identifiers

    • 2171874-67-0
    • 9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro[5.5]undecane
    • EN300-1641180
    • 9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro5.5undecane
    • Inchi: 1S/C15H23NOS/c1-14(2)4-6-15(7-5-14)13(16-8-9-17-15)12-3-10-18-11-12/h3,10-11,13,16H,4-9H2,1-2H3
    • InChI Key: AHXDTSSDOALQAR-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C2(CCC(C)(C)CC2)OCCN1

Computed Properties

  • Exact Mass: 265.15003553g/mol
  • Monoisotopic Mass: 265.15003553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.5Ų
  • XLogP3: 2.9

9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro5.5undecane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1641180-5000mg
9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro[5.5]undecane
2171874-67-0
5000mg
$2692.0 2023-09-22
Enamine
EN300-1641180-250mg
9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro[5.5]undecane
2171874-67-0
250mg
$855.0 2023-09-22
Enamine
EN300-1641180-5.0g
9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro[5.5]undecane
2171874-67-0
5.0g
$2692.0 2023-07-10
Enamine
EN300-1641180-0.25g
9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro[5.5]undecane
2171874-67-0
0.25g
$855.0 2023-07-10
Enamine
EN300-1641180-1.0g
9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro[5.5]undecane
2171874-67-0
1.0g
$928.0 2023-07-10
Enamine
EN300-1641180-10.0g
9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro[5.5]undecane
2171874-67-0
10.0g
$3992.0 2023-07-10
Enamine
EN300-1641180-0.5g
9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro[5.5]undecane
2171874-67-0
0.5g
$891.0 2023-07-10
Enamine
EN300-1641180-1000mg
9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro[5.5]undecane
2171874-67-0
1000mg
$928.0 2023-09-22
Enamine
EN300-1641180-500mg
9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro[5.5]undecane
2171874-67-0
500mg
$891.0 2023-09-22
Enamine
EN300-1641180-2.5g
9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro[5.5]undecane
2171874-67-0
2.5g
$1819.0 2023-07-10

Additional information on 9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro5.5undecane

Introduction to 9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro5.5undecane (CAS No. 2171874-67-0)

9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro5.5undecane, identified by its CAS number 2171874-67-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic heterocyclic molecule features a unique combination of functional groups, including an oxaoxa bridge and an azaspiro framework, which contribute to its distinctive chemical properties and potential biological activities. The presence of a thiophenyl moiety at the 5-position further enhances its molecular complexity and may influence its interactions with biological targets.

The synthesis of 9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro5.5undecane involves multi-step organic transformations, requiring precise control over reaction conditions to achieve high yields and purity. The spirocyclic structure, characterized by the fusion of an oxygen-containing heterocycle with an azacycloalkane ring, presents both challenges and opportunities in terms of synthetic methodology. Recent advancements in transition-metal-catalyzed reactions have enabled more efficient routes to such spirocyclic compounds, improving scalability and reducing the environmental impact of the synthetic process.

From a biological perspective, the structural features of 9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro5.5undecane suggest potential applications in drug discovery and development. The spirocyclic core is known to enhance molecular rigidity and stability, which can be advantageous for designing bioactive molecules with improved pharmacokinetic profiles. Additionally, the thiophenyl group is a common pharmacophore found in various therapeutic agents, exhibiting properties such as antioxidant and anti-inflammatory effects. The azaspiro scaffold may also contribute to binding affinity by introducing hydrogen bonding or hydrophobic interactions with biological targets.

Recent studies have highlighted the importance of spirocyclic compounds in medicinal chemistry due to their unique structural motifs and biological activities. For instance, derivatives of spirooxindoles have shown promise in anticancer research, while spirocyclic peptides have been explored for their antimicrobial properties. The compound 9,9-dimethyl-5-(thiophen-3-yl)-1-oxa-4-azaspiro5.5undecane could serve as a valuable scaffold for developing novel therapeutic agents targeting diseases with unmet medical needs.

The thiophenyl substituent in this molecule is particularly noteworthy, as thiophene derivatives are widely recognized for their role in pharmaceuticals and agrochemicals. The sulfur atom in the thiophene ring can participate in various non-covalent interactions with biological targets, including π-stacking and hydrogen bonding. This feature makes 9,9-dimethyl-5-(thiophen-3-y1)-1-oxa-a-spiro5.5undecane a promising candidate for designing molecules with enhanced binding affinity and selectivity.

In conclusion, 9,9-dimethyl-a-thiophen-a-y1)-1-oxa-a-spiro55undecane (CAS No. 2171874670) represents a structurally intriguing compound with potential applications in pharmaceutical research. Its unique spirocyclic architecture combined with the presence of functional groups such as the thiophenyl moiety positions it as a versatile scaffold for drug discovery efforts aimed at addressing diverse therapeutic challenges.

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